4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane
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Overview
Description
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane is a fluorinated organic compound It is characterized by the presence of iodine and multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane typically involves the introduction of iodine and fluorine atoms into an octane backbone. One common method is the halogen exchange reaction, where a precursor compound containing bromine or chlorine is reacted with iodine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of specialized equipment to handle the highly reactive fluorine and iodine reagents is crucial for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: Fluorinated alkenes or alkynes can be added to the compound to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceuticals with enhanced bioavailability and metabolic stability.
Environmental Chemistry: Its stability and resistance to degradation make it a subject of study in environmental impact assessments.
Mechanism of Action
The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane
Comparison: Compared to its shorter-chain analogs, 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane has a longer carbon chain, which can influence its physical properties, such as boiling point and solubility. The increased chain length may also affect its reactivity and interactions with other molecules, making it more suitable for certain applications in material science and medicinal chemistry.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,8(11,12)13)9(14,15)16/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWSNNHYHDWJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(F)(F)F)(C(F)(F)F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F7I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896299 |
Source
|
Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161094-94-6 |
Source
|
Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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